6-Amino-4-methyl-1-phenylanthrapyridone
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Overview
Description
6-Amino-4-methyl-1-phenylanthrapyridone is a synthetic organic compound belonging to the anthrapyridone family It is characterized by its complex molecular structure, which includes an amino group, a methyl group, and a phenyl group attached to an anthrapyridone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-methyl-1-phenylanthrapyridone typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methyl-1-phenylanthraquinone.
Cyclization: The intermediate product undergoes cyclization to form the anthrapyridone core.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for yield and purity, and the use of catalysts and automated systems ensures efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-methyl-1-phenylanthrapyridone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The amino and methyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthrapyridone derivatives.
Scientific Research Applications
6-Amino-4-methyl-1-phenylanthrapyridone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 6-Amino-4-methyl-1-phenylanthrapyridone involves its interaction with specific molecular targets and pathways. For instance:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways: It can modulate signaling pathways involved in cell proliferation, apoptosis, and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-4-methyl-1-phenylanthrapyridone
- 4-Methyl-1-phenylanthrapyridone
- 6-Amino-1-phenylanthrapyridone
Uniqueness
6-Amino-4-methyl-1-phenylanthrapyridone is unique due to the presence of both an amino group and a methyl group on the anthrapyridone core. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
86227-79-4 |
---|---|
Molecular Formula |
C23H16N2O2 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
10-amino-12-methyl-16-phenyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione |
InChI |
InChI=1S/C23H16N2O2/c1-12-11-16(24)19-20-18(14-9-5-6-10-15(14)22(19)26)17(23(27)25-21(12)20)13-7-3-2-4-8-13/h2-11H,24H2,1H3,(H,25,27) |
InChI Key |
YHXOFHIVDASXHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C3=C1NC(=O)C(=C3C4=CC=CC=C4C2=O)C5=CC=CC=C5)N |
Origin of Product |
United States |
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